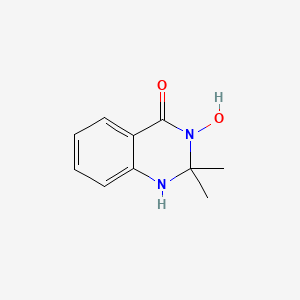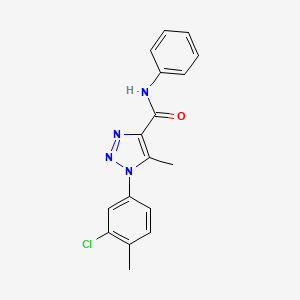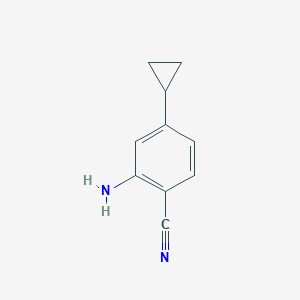![molecular formula C27H23N3O4 B2415248 2-(3-ベンジル-2,4-ジオキソ-3,4-ジヒドロベンゾフロ[3,2-d]ピリミジン-1(2H)-イル)-N-(2,4-ジメチルフェニル)アセトアミド CAS No. 892419-50-0](/img/structure/B2415248.png)
2-(3-ベンジル-2,4-ジオキソ-3,4-ジヒドロベンゾフロ[3,2-d]ピリミジン-1(2H)-イル)-N-(2,4-ジメチルフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with multiple potential applications in the fields of chemistry, biology, medicine, and industry. Its intricate structure, featuring both a benzofuro and pyrimidinone core, makes it a versatile candidate for various chemical reactions and biological activities.
科学的研究の応用
Chemistry: : Used as a starting material for synthesizing various heterocyclic compounds.
Medicine: : Investigated for its anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: : Possible usage in the development of new materials or catalysts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide typically involves a multi-step process:
Formation of the benzofuro core: : This step often requires cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the pyrimidinone group: : This can be achieved through condensation reactions with suitable diamines.
Attachment of the benzyl group: : Usually done via alkylation reactions under the presence of a base.
Final coupling with the acetamide group: : This step requires amide bond formation typically using reagents like coupling agents (e.g., EDCI, DCC) under mild conditions.
Industrial Production Methods
Large-scale production may leverage flow chemistry techniques to streamline the synthesis, improving both yield and purity. Employing high-throughput synthesis and continuous flow reactors can significantly enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: : Can introduce carbonyl functionalities or convert alcohol groups to ketones or aldehydes.
Reduction: : Commonly reduces nitro groups to amines or carbonyl groups to alcohols.
Substitution: : Halogenation or sulfonation reactions are typical, altering the electron density and reactivity of the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like PCC, KMnO4, or O2.
Reduction: : Using H2/Pd, NaBH4, or LiAlH4.
Substitution: : Typically employs halogenating agents like NBS, or sulfonating agents like SO3/H2SO4.
Major Products Formed
Depending on the reaction type, products can range from simple derivatives like benzyl alcohols or benzyl halides to more complex fused ring systems.
作用機序
2-(3-Benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The mechanism involves binding to active sites, altering protein conformation and activity, thereby influencing biochemical pathways.
類似化合物との比較
Similar Compounds
Benzofuro derivatives: : Share similar aromatic properties.
Pyrimidinone analogs: : Have comparable biological activity due to the pyrimidine ring.
Benzyl acetamide derivatives: : Exhibit similar reactivity patterns in synthetic chemistry.
Unique Features
What sets this compound apart is its unique fusion of benzofuro and pyrimidinone rings, which imparts distinctive reactivity and biological activity profiles not commonly seen in simpler analogs.
That’s quite the rundown! Let me know if there are any details you’d like to dive into further.
特性
IUPAC Name |
2-(3-benzyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c1-17-12-13-21(18(2)14-17)28-23(31)16-29-24-20-10-6-7-11-22(20)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDNOUCFTDBIHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2415167.png)

![4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide](/img/structure/B2415170.png)
![N'-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2415171.png)
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2415173.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2415176.png)
![2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2415177.png)

![2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE](/img/structure/B2415181.png)
![3-(4-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-cyclohexylpropanamide](/img/structure/B2415182.png)
![tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate](/img/structure/B2415183.png)

